DANAIDON

Description

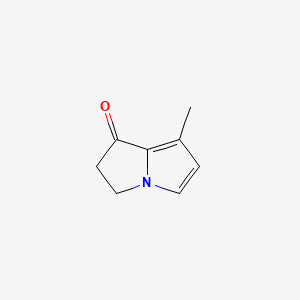

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFLNXOPXJMZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)CCN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209446 | |

| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-85-3 | |

| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Danaidone?

An In-depth Technical Guide to the Chemical Compound Danaidone

This technical guide provides a comprehensive overview of Danaidone, a pyrrolizidine alkaloid derivative primarily known for its role as a male sex pheromone in certain species of Danaine butterflies. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development.

Chemical Structure and Properties

Danaidone, with the IUPAC name 7-methyl-2,3-dihydropyrrolizin-1-one, is a naturally occurring bicyclic compound.[1][2] Its core structure consists of a fused pyrrolizine ring system. The molecular formula of Danaidone is C₈H₉NO.[1][2][3][4]

Physicochemical Data

The key physicochemical properties of Danaidone are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 7-methyl-2,3-dihydropyrrolizin-1-one | [1][2] |

| Alternate Name | 2,3-Dihydro-7-methyl-1H-pyrrolizin-1-one | [2][4] |

| CAS Number | 6064-85-3 | [1][2][4] |

| Molecular Formula | C₈H₉NO | [1][2][3][4] |

| Molecular Weight | 135.16 g/mol | [1][2][3] |

| Appearance | Powder | [1][3] |

| Type of Compound | Pyrrolizidine Alkaloid Derivative | [1][3] |

| SMILES | CC1=C2C(=O)CCN2C=C1 | [1][2] |

| InChI | InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3 | [1][2] |

| InChI Key | ZWFLNXOPXJMZTJ-UHFFFAOYSA-N | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

Biological Role and Biosynthesis

Danaidone is a significant semiochemical in the animal kingdom, functioning as a sex pheromone for male butterflies of the Danainae subfamily, such as those in the Danaus and Parantica genera.[2][5] It is a key component of the hairpencil secretions of these butterflies and plays a crucial role in their courtship rituals by inducing acceptance postures in females.[1]

Biosynthetic Pathway

Male danaine butterflies do not synthesize Danaidone de novo. Instead, they acquire its precursors, pyrrolizidine alkaloids (PAs), from specific plants during their adult stage.[5][6] The ingested PAs undergo metabolic conversion to produce Danaidone and other related pheromonal compounds.[6][7]

The biosynthesis initiates with the cleavage of a pyrrolizidine alkaloid, such as lycopsamine, to its constituent necine base, retronecine, and a necic acid.[7][8] The retronecine is then oxidized to form the more volatile and active pheromonal compounds, including Danaidone and hydroxydanaidal.[8]

Quantitative Data on Biosynthesis

The efficiency of Danaidone production in male butterflies is highly dependent on the specific type of pyrrolizidine alkaloid ingested. Studies on the chestnut tiger butterfly, Parantica sita, have quantified the amount of Danaidone produced from different PA precursors.

| Precursor Pyrrolizidine Alkaloid(s) | Average Amount of Danaidone Produced (µ g/individual ) | Reference |

| Intermedine (80%) and Lycopsamine (20%) | 25.7 | [5] |

| Retronecine or Heliotrine | 5.7 to 7.0 | [5] |

| Monocrotaline or Retrorsine (HCl salt) | < 0.5 (trace amounts) | [5] |

These findings indicate a strong selectivity in the enzymatic machinery responsible for the conversion, with lycopsamine-type PAs being the most efficient precursors.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological assays of Danaidone require access to primary research articles. However, the general methodologies can be outlined based on available information.

Chemical Synthesis

The synthesis of Danaidone has been reported in the chemical literature.[4] An early synthetic route involved the addition of methylpyrrol to acrylonitrile, followed by an acidic cyclization step to form the characteristic bicyclic ring system of Danaidone.[8] More recent and improved synthetic methods have also been developed.[8]

Biosynthesis Quantification

The quantitative data presented in Section 3 were likely obtained through the following experimental workflow:

-

Oral Administration of Precursors: Male butterflies are fed with controlled amounts of specific pyrrolizidine alkaloids.

-

Incubation Period: A sufficient period is allowed for the metabolic conversion of the ingested PAs into Danaidone.

-

Extraction: The androconial organs (sex brands or hairpencils) are dissected and the chemical compounds are extracted using an appropriate organic solvent.

-

Chemical Analysis: The extract is analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amount of Danaidone present.

Conclusion

Danaidone is a fascinating natural product with a well-defined chemical structure and a critical biological role in the chemical communication of Danaine butterflies. Its biosynthesis from plant-derived pyrrolizidine alkaloids is a remarkable example of chemical adaptation in insects. Further research into the specific enzymatic pathways and the potential for synthetic analogues could open new avenues in pest management and the study of insect behavior.

References

- 1. Danaidone | CAS:6064-85-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Buy DANAIDON | 6064-85-3 [smolecule.com]

- 3. Danaidone | CAS:6064-85-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. The Pherobase Synthesis - danaidone | C8H9NO [pherobase.com]

- 5. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]

Danaidone precursor pyrrolizidine alkaloids

An In-depth Technical Guide to Danaidone Precursor Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1] These secondary metabolites are characterized by a core structure of pyrrolizidine, which is a bicyclic system of two fused five-membered rings with a nitrogen atom at the bridgehead.[1][2] While notorious for their hepatotoxic, genotoxic, and carcinogenic effects in humans and livestock, certain PAs serve a fascinating and vital role in the chemical ecology of specialized insects.[3][4]

Notably, male butterflies of the Danainae subfamily (e.g., the Chestnut Tiger, Parantica sita) actively seek out and ingest PA-containing plants, a behavior known as pharmacophagy.[4][5] They utilize these ingested alkaloids not for primary nutrition, but as essential precursors for the biosynthesis of dihydropyrrolizine compounds, such as danaidone.[6][7] Danaidone functions as a crucial component of the male's courtship pheromone, directly influencing mating success.[6][8][9]

This technical guide provides an in-depth exploration of the pyrrolizidine alkaloids that serve as precursors to danaidone. It covers their biosynthesis in plants, their metabolic conversion into danaidone in insects, quantitative data on this biotransformation, key experimental protocols for their study, and the toxicological pathways relevant to drug development professionals.

Biosynthesis of Pyrrolizidine Alkaloids in Plants

The journey to danaidone begins with the biosynthesis of the core pyrrolizidine structure, the necine base, within plants. This pathway originates from primary metabolism. The first committed step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS).[2][10][11]

The generalized pathway is as follows:

-

The amino acid arginine is converted to putrescine.

-

Homospermidine synthase (HSS) catalyzes the condensation of two molecules of putrescine to form homospermidine.[2][12]

-

Homospermidine undergoes oxidation by a copper-dependent diamine oxidase, which initiates cyclization to form 1-hydroxymethylpyrrolizidine, the basic necine base structure.[2]

-

This necine base is then esterified with one or two necic acids (aliphatic mono- or dicarboxylic acids) to form the diverse range of pyrrolizidine alkaloids found in nature.[12][13]

The structural diversity of PAs arises from variations in the necine base (e.g., saturation at the 1,2-position) and the wide variety of necic acids.[1][3]

Conversion of PAs to Danaidone in Danaine Butterflies

Male danaine butterflies ingest PAs and metabolize them in their alar scent organs (sex brands) to produce danaidone.[5][6] The process involves the cleavage of the ester bond to liberate the necine base, which is then oxidized.[8][14]

The key steps are:

-

Ingestion : The male butterfly ingests a suitable PA precursor, such as lycopsamine or intermedine, from a plant source.[5][9]

-

Ester Cleavage : The ester bond linking the necine base and necic acid is hydrolyzed, releasing the free necine base (e.g., retronecine).[8]

-

Oxidation : The liberated necine base is then oxidized to form danaidone.[8][14]

This biotransformation is highly specific, and not all PAs are equally suitable as precursors.

Data Presentation: Precursor Efficiency

The efficiency of danaidone production is highly dependent on the chemical structure of the ingested PA precursor. Studies on the butterfly Parantica sita have quantified this differential utilization. Lycopsamine-type PAs are shown to be the most effective precursors.

| Pyrrolizidine Alkaloid Precursor | Type | Average Danaidone Produced (µg per male) |

| Intermedine (80%) / Lycopsamine (20%) | Lycopsamine-type | 25.7 |

| Heliotrine | Heliotridine-type | 7.0 |

| Retronecine | Retronecine-type | 5.7 |

| Monocrotaline (HCl salt) | Macrocyclic Diester | < 0.5 |

| Retrorsine (HCl salt) | Macrocyclic Diester | < 0.5 |

| Data sourced from a study on Parantica sita males.[5] |

Toxicological Significance and Signaling Pathways

For drug development professionals, the inherent toxicity of PAs is a critical consideration. The 1,2-unsaturated necine base is a key structural feature responsible for toxicity.[13][15] In vertebrates, particularly in the liver, PAs are metabolically activated by Cytochrome P450 (CYP450) enzymes.[2][13]

This activation leads to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).[2][13] These electrophilic metabolites can form covalent bonds with cellular macromolecules, leading to:

-

Hepatotoxicity : Covalent binding to liver proteins disrupts cellular function, leading to liver damage and, in severe cases, hepatic veno-occlusive disease (VOD).[15][16]

-

Genotoxicity : The reactive metabolites form DNA adducts, which can lead to mutations and initiate liver cancer.[13][17][18]

-

Apoptosis Induction : PAs can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways, leading to programmed cell death.[15]

-

DNA Damage Response : The formation of DNA adducts activates key signaling pathways involved in DNA repair and cell cycle arrest, such as the Ataxia Telangiectasia Mutated (ATM) and p53 signaling pathways.[13]

Key Experimental Protocols

Protocol 1: Extraction and Isolation of PAs from Plant Material

This protocol provides a general methodology for extracting PAs for characterization and further study, based on pressurized liquid extraction (PLE), which has shown higher recovery rates than traditional methods.[19]

Objective : To efficiently extract a broad range of PAs and their N-oxides from dried plant material.

Methodology :

-

Sample Preparation : Air-dry and grind the plant material (e.g., Senecio vulgaris, Symphytum officinale) to a fine powder.[19][20]

-

Extraction (Pressurized Liquid Extraction) :

-

Apparatus : A standard PLE system.

-

Solvent : Aqueous solutions with modifiers. An effective option is 1-5% acidic water (e.g., using formic acid or acetic acid).[19]

-

Parameters : Pack an extraction cell with the powdered sample. Perform static extraction at an elevated temperature (e.g., 75-100 °C) and pressure (e.g., 1500 psi) for a defined period (e.g., 10-15 minutes per cycle), followed by a purge with nitrogen gas.[19]

-

-

Purification (Solid-Phase Extraction) :

-

Dilute the resulting extract with the appropriate acidic solution.

-

Apply the diluted extract to a cation-exchange SPE cartridge.

-

Wash the cartridge with water and methanol to remove impurities.

-

Elute the PA fraction using an ammoniated methanol solution (e.g., 5% ammonia in methanol).

-

-

Analysis and Quantification :

Protocol 2: In Vivo Assay for PA Conversion to Danaidone

This protocol, adapted from studies on Parantica sita, allows for the quantitative assessment of different PAs as precursors for danaidone biosynthesis.[5]

Objective : To determine the efficiency of conversion of a specific PA into danaidone by male danaine butterflies.

Methodology :

-

Insect Rearing : Rear laboratory-bred male butterflies from the larval stage on a PA-free diet to ensure they are pheromone-deficient.

-

Precursor Administration :

-

Prepare a solution of the test PA (e.g., lycopsamine, heliotrine) in a sucrose solution (e.g., 10% sucrose).[5]

-

Individually feed a known quantity of the PA solution to each male butterfly. A control group should be fed only the sucrose solution.

-

-

Incubation : Keep the butterflies for a period (e.g., 5-7 days) to allow for the metabolic conversion of the precursor.

-

Extraction :

-

Excise the alar scent organs (sex brands) from each butterfly.

-

Extract the chemical compounds by immersing the organs in a small volume of a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., n-hexadecane) for quantification.

-

-

Analysis :

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify danaidone based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of danaidone produced by comparing its peak area to that of the internal standard.[5]

-

Conclusion

represent a fascinating intersection of plant biochemistry, insect chemical ecology, and vertebrate toxicology. While plants biosynthesize these compounds for defense, specialized male insects have evolved to co-opt them for reproductive success, converting specific PAs like intermedine and lycopsamine into the pheromone danaidone. The efficiency of this conversion is highly structure-dependent. For drug development professionals, the same structural features that make PAs useful to insects are linked to their potent toxicity in vertebrates, primarily through metabolic activation in the liver, which triggers genotoxic and apoptotic pathways. A thorough understanding of these multifaceted compounds, aided by robust experimental protocols, is essential for advancing research in chemical ecology and for navigating the toxicological challenges they present in pharmaceutical and food safety contexts.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Baiting Insects with Pyrrolizidine Alkaloids (PAs): A Fieldwork-Oriented Review and Guide to PA-Pharmacophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]

- 12. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. phytojournal.com [phytojournal.com]

A Technical Guide to the Natural Sources and Analysis of Danaidone in Butterflies

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Danaidone, a pyrrolizidine alkaloid-derived pheromone found in butterflies. It covers the natural precursor sources, biosynthesis, quantitative data, and detailed methodologies for its extraction and analysis, tailored for a scientific audience.

Introduction to Danaidone and Pyrrolizidine Alkaloids

Danaidone is a dihydropyrrolizine compound utilized by several species of butterflies, particularly within the Danainae (milkweed butterflies) and Ithomiinae (clearwing butterflies) subfamilies, as a male sex pheromone.[1][2] It is not directly sequestered from plants. Instead, adult male butterflies acquire its precursors, a class of plant secondary metabolites known as pyrrolizidine alkaloids (PAs).[2][3] This behavior of actively seeking and ingesting non-nutritive PAs is termed "pharmacophagy".[4]

The acquisition of PAs is crucial for many species, as the derived pheromones like danaidone signal a male's fitness to a potential mate. The quantity and quality of the pheromone can indicate the male's success in foraging for PAs, which also confers chemical defense against predators.[1][5] This guide details the sources of these vital precursors and the subsequent biotransformation into danaidone.

Natural Sources and Quantitative Data

Adult butterflies, primarily males, obtain PAs by scratching and feeding on the withered or decaying parts of various plants, where the alkaloids become accessible.[4] The primary plant families that serve as sources for these precursors are the Boraginaceae, Asteraceae, and Fabaceae.[2][6]

The conversion efficiency and resulting quantity of danaidone are highly dependent on the specific type of PA ingested. Not all PAs serve as effective precursors.

Quantitative Analysis of Danaidone Production

The following table summarizes quantitative data from a study on the Chestnut Tiger butterfly, Parantica sita, demonstrating the differential conversion of various PAs into danaidone.

| Precursor Pyrrolizidine Alkaloid (PA) Administered | Average Danaidone Produced (µg per male) | Reference |

| Intermedine / Lycopsamine Mixture (80:20) | 25.7 | [3] |

| Retronecine | 5.7 - 7.0 | [3] |

| Heliotrine | 5.7 - 7.0 | [3] |

| Monocrotaline (HCl salt) | < 0.5 (trace) | [3] |

| Retrorsine (HCl salt) | < 0.5 (trace) | [3] |

Table 1: Production of Danaidone in Parantica sita males following oral administration of different Pyrrolizidine Alkaloids.[3]

As the data indicates, males of P. sita most efficiently convert lycopsamine-type PAs into danaidone, suggesting a selective foraging strategy in the wild for plants rich in these specific compounds.[3]

Biosynthesis of Danaidone

Within the butterfly, ingested PAs undergo a metabolic transformation. The process involves the enzymatic cleavage of the ester bonds of the PA molecule. This hydrolysis reaction separates the necine base from the necic acid portions.[7] The necine base is then converted into pheromones like danaidone.[7][8]

Experimental Protocols for Analysis

The analysis of danaidone from butterfly tissues involves three primary stages: extraction, separation, and identification/quantification.[9]

Sample Preparation

-

Tissue Collection : Male butterflies are captured and their specific scent organs, such as abdominal hairpencils or alar androconial organs (sex brands), are dissected.[2] These are the primary sites of danaidone production and storage.[1][2]

-

Homogenization : The tissue is placed in a suitable solvent (e.g., dichloromethane or methanol) and homogenized to break down cell walls and release the chemical constituents.

Extraction Protocol (Acid-Base Liquid-Liquid Extraction)

This standardized method is effective for separating alkaloids from other biological materials.[10]

-

Initial Extraction : The homogenized tissue is extracted with a polar solvent like methanol or ethanol to dissolve the PAs and their metabolites. The mixture is filtered or centrifuged to remove solid debris.[10]

-

Acidification : The resulting extract is evaporated to dryness and re-dissolved in a dilute acidic solution (e.g., 0.5 M H₂SO₄). This converts the basic alkaloid amines into their salt form, making them soluble in the aqueous layer.[10]

-

Removal of Neutral Compounds : The acidic solution is washed with a non-polar solvent like dichloromethane or petroleum ether. This removes lipids, chlorophyll (if from plant matter), and other neutral organic compounds, which remain in the organic layer.[10] The aqueous layer containing the protonated alkaloids is retained.

-

Basification and Final Extraction : The aqueous layer is made basic by adding a strong base (e.g., ammonia or NaOH) to deprotonate the alkaloid salts, converting them back to their free base form.[10]

-

The basic solution is then extracted again with a non-polar solvent (e.g., dichloromethane). The free base alkaloids, including danaidone, will move into the organic layer.[10]

-

Concentration : The final organic extract is dried over anhydrous sodium sulfate and carefully concentrated under a stream of nitrogen to avoid volatility losses.[10] The resulting concentrate is ready for analysis.

Separation and Quantification

Modern chromatographic techniques are essential for separating danaidone from a complex mixture and quantifying it.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a highly effective method for volatile compounds like danaidone. The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, which provides mass spectra for definitive identification and quantification.[10]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/LC-MS) : This is the preferred method for analyzing a broader range of PAs, including less volatile or thermally unstable compounds and their N-oxide forms.[11][12] It offers high sensitivity and selectivity.

Significance and Conclusion

The study of danaidone and its PA precursors is a key area in chemical ecology, revealing intricate relationships between plants, insects, and predators. For drug development professionals, understanding the biosynthesis and metabolism of PAs in insects can provide insights into enzymatic pathways capable of modifying complex alkaloids. The extraction and analytical protocols detailed here provide a robust framework for researchers to investigate these systems, quantify pheromone production, and explore the ecological and evolutionary implications of this fascinating chemical strategy.

References

- 1. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. humanegardener.com [humanegardener.com]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Insect-Driven Alchemy: A Technical Guide to the Biosynthesis of Danaidone from Plant-Derived Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danaidone, a pyrrolizidine alkaloid derivative, is a key semiochemical in the life of many lepidopteran species, primarily serving as a male sex pheromone. Intriguingly, this vital compound is not synthesized de novo by the insects themselves. Instead, its biosynthesis is a fascinating example of chemical appropriation, where insects sequester precursor molecules—pyrrolizidine alkaloids (PAs)—from various plant species and metabolically convert them into danaidone. This technical guide provides an in-depth exploration of this biosynthetic process, summarizing the plant-derived precursors, elucidating the putative enzymatic pathway within insects, presenting quantitative data on its production, and offering generalized experimental protocols for its study.

Introduction: The Pharmacophagous Lifestyle and Danaidone

Many insects, particularly those in the Danainae (milkweed butterflies) and Arctiinae (tiger moths) subfamilies, exhibit a behavior known as pharmacophagy. This refers to the deliberate ingestion of specific plant secondary metabolites that are not for primary nutrition but for other adaptive purposes, such as chemical defense and, in the case of danaidone, the synthesis of pheromones.[1][2] Male danaid butterflies, for instance, actively seek out and ingest PAs from the withered or damaged tissues of various plants.[3] These sequestered alkaloids are then transported to specialized tissues, such as the androconial organs (scent glands), where they undergo biotransformation into danaidone and other related compounds.[2][4]

Plant-Derived Precursors: The Pyrrolizidine Alkaloid Pantry

The journey to danaidone begins in the plant kingdom. A wide array of plant species across several families produce PAs, which serve as a defense mechanism against herbivores. Insects that have evolved the ability to sequester these compounds gain access to a rich source of chemical precursors. The primary plant families known to produce PAs consumed by danaid butterflies and other danaidone-producing insects include:

-

Boraginaceae: (e.g., Heliotropium, Myosotis)

-

Asteraceae (Compositae): (e.g., Senecio, Eupatorium)[1]

-

Fabaceae (Leguminosae): (e.g., Crotalaria)

-

Apocynaceae: (e.g., Parsonsia)[5]

The specific PAs utilized by insects can vary, but they generally consist of a necine base esterified with one or more necic acids.[6] Common PA precursors for danaidone biosynthesis include intermedine, lycopsamine, heliotrine, and retronecine.[7]

The Biosynthetic Pathway: From Plant Toxin to Insect Pheromone

While the complete enzymatic machinery for danaidone biosynthesis in insects is yet to be fully characterized, a putative pathway has been inferred from metabolic studies. The process can be broken down into two key enzymatic steps:

-

Ester Hydrolysis: The ingested PA, which is an ester, undergoes hydrolysis to cleave the ester bond(s). This reaction releases the necine base (e.g., retronecine) and the necic acid(s). This step is likely catalyzed by one or more esterase enzymes. Insect carboxyl/cholinesterases (CCEs) are a diverse family of enzymes known to be involved in the metabolism of xenobiotics and the processing of pheromones, making them strong candidates for this role.[8]

-

Oxidation of the Necine Base: The liberated necine base, such as retronecine, is then oxidized to form danaidone. This transformation involves the oxidation of the secondary alcohol group on the pyrrolizidine ring to a ketone. This step is likely catalyzed by an alcohol dehydrogenase or a related oxidase . Such enzymes are known to be involved in the biosynthesis of other insect pheromones.[2][5][7]

The proposed biosynthetic pathway from a common PA precursor, lycopsamine, to danaidone is illustrated below.

Quantitative Analysis of Danaidone Production

The efficiency of converting different PAs into danaidone can vary significantly. A study on the danaid butterfly, Parantica sita, provides valuable quantitative data on this differential utilization.

| Precursor Pyrrolizidine Alkaloid(s) | Mean Danaidone Production (µg per individual) |

| Intermedine (80%) and Lycopsamine (20%) | 25.7 |

| Retronecine | 5.7 - 7.0 |

| Heliotrine | 5.7 - 7.0 |

| Monocrotaline (HCl salt) | < 0.5 |

| Retrorsine (HCl salt) | < 0.5 |

| Table 1: Production of danaidone by male Parantica sita after oral administration of different pyrrolizidine alkaloids.[7] |

This data clearly indicates a strong preference and metabolic efficiency for intermedine and lycopsamine in the biosynthesis of danaidone in this species.

Experimental Protocols

The following sections outline generalized protocols for the key experiments required to study the biosynthesis of danaidone. These are based on established methodologies in the field of chemical ecology and insect biochemistry.

Protocol for Oral Administration of Pyrrolizidine Alkaloids to Butterflies

This protocol describes a method for the controlled feeding of butterflies with specific PAs in a laboratory setting.

Materials:

-

Pure pyrrolizidine alkaloids (e.g., intermedine, lycopsamine, retronecine)

-

Artificial nectar solution (e.g., 10-20% sucrose in water)

-

Microcentrifuge tubes or other suitable containers for feeders

-

Colored tape or plastic to create "flowers" on feeders[1]

-

Butterfly rearing cages

-

Syringes with blunt-end needles for filling feeders[1]

Procedure:

-

Preparation of PA Solution: Dissolve a known concentration of the test PA in the artificial nectar solution. A control group should be fed with the nectar solution without any added PAs.

-

Preparation of Artificial Feeders: Create artificial flowers using pipette tips or similar small tubes, sealed at one end. Attach colored "petals" to attract the butterflies. Fill the feeders with the prepared PA or control solutions.[1]

-

Butterfly Acclimatization: House the butterflies in appropriate cages. It may be beneficial to have a short period of food deprivation (e.g., 12-24 hours) to encourage feeding from the artificial sources.

-

Feeding: Introduce the artificial feeders into the cages. Observe and record the feeding behavior of the butterflies. The duration of exposure to the PA-laden nectar can be varied depending on the experimental design.

-

Post-Feeding Incubation: After the feeding period, remove the artificial feeders and provide the butterflies with regular artificial nectar. Allow a sufficient incubation period (e.g., 24-72 hours) for the biosynthesis and accumulation of danaidone.

-

Sample Collection: At the end of the incubation period, collect the butterflies for analysis. They can be euthanized by freezing and stored at -20°C or lower until extraction.

Protocol for Extraction and Quantification of Danaidone from Androconial Organs

This protocol outlines the steps for extracting and quantifying danaidone from the scent glands of butterflies using Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. How to feed butterflies in captivity with artificial feeders Blog Butterfly Biology [butterflybiology.com]

- 2. Identification of the pheromone biosynthesis genes from the sex pheromone gland transcriptome of the diamondback moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Detection of pheromone biosynthetic and degradative enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 8. Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation [mdpi.com]

The Evolutionary Significance of Danaidone in Danainae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate relationship between Danainae butterflies, commonly known as milkweed butterflies, and pyrrolizidine alkaloids (PAs) acquired from plants represents a remarkable example of chemical co-evolution. A key outcome of this interaction is the production of danaidone, a dihydropyrrolizine compound that plays a pivotal role in the reproductive success and survival of these insects. This technical guide provides an in-depth exploration of the evolutionary significance of danaidone, detailing its biosynthesis, its dual function in chemical defense and sexual communication, and the experimental methodologies used to elucidate these roles. Quantitative data on danaidone production are presented, alongside detailed protocols for its analysis and the assessment of its behavioral effects. Furthermore, this guide illustrates key biological and experimental processes through detailed diagrams, offering a comprehensive resource for researchers in chemical ecology, entomology, and drug discovery.

Introduction

The Danainae subfamily of butterflies has evolved a sophisticated strategy of chemical adaptation known as pharmacophagy, the active seeking and ingestion of specific plant secondary metabolites for purposes other than primary nutrition[1][2][3]. Central to this strategy is the sequestration of pyrrolizidine alkaloids (PAs) from various plant families, including Boraginaceae, Asteraceae, and Fabaceae[4]. These sequestered PAs are not merely stored but are metabolized into a class of compounds called dihydropyrrolizines, of which danaidone is a prominent example[5][6].

Danaidone and related compounds are of profound evolutionary importance to Danainae, serving two primary functions:

-

Chemical Defense: PAs and their metabolites, including danaidone, are toxic and unpalatable to many predators, thus providing a potent chemical defense for the butterflies that sequester them[6][7]. This defense can be so significant that the alkaloids are sometimes transferred from males to females during mating and even provisioned into the eggs, thereby protecting the offspring[8].

-

Sexual Communication: In many Danainae species, danaidone functions as a crucial component of the male's courtship pheromone[4][6][7]. It is produced in specialized scent organs, known as androconia (specifically, alar scent organs or sex brands and abdominal hairpencils), and is disseminated to the female during courtship to influence her mating receptivity[4][6]. The amount and composition of these pheromones can act as an honest signal of a male's fitness, as his ability to acquire PAs reflects his foraging success and, by extension, his genetic quality.

This guide will delve into the technical aspects of danaidone's role in Danainae evolution, providing researchers with the necessary background and methodologies to further investigate this fascinating area of chemical ecology.

Biosynthesis and Sequestration of Danaidone

The journey of danaidone begins with the butterfly's pharmacophagous behavior. Adult Danainae, particularly males, are attracted to withered or damaged plants that contain PAs[3][4]. They use their proboscis to imbibe the plant's juices, thereby ingesting the alkaloids.

Once ingested, the PAs are transported to specialized tissues where they undergo metabolic conversion. The biosynthesis of danaidone from PA precursors, such as lycopsamine and intermedine, is an oxidative process[9][10]. While the precise enzymatic machinery within the butterflies is a subject of ongoing research, the general chemical transformation involves the conversion of the pyrrolizidine nucleus into a dihydropyrrolizine structure[10][11].

The efficiency of this conversion is highly dependent on the specific PA precursor. Studies on Parantica sita have shown that lycopsamine-type PAs are readily transformed into danaidone, while other PAs are metabolized less efficiently or not at all[12]. This suggests a high degree of biochemical specialization in these butterflies.

Signaling Pathway for Danaidone Biosynthesis

The conversion of pyrrolizidine alkaloids to danaidone is a critical metabolic process. The following diagram illustrates the proposed biosynthetic pathway.

Data Presentation: Quantitative Analysis of Danaidone

The production of danaidone varies significantly among species and is influenced by the type and amount of PAs ingested. The following tables summarize quantitative data from studies on Parantica sita, illustrating the differential utilization of various PAs for danaidone synthesis.

| Pyrrolizidine Alkaloid (PA) Fed to Parantica sita Males | Average Danaidone Production (µg per individual) | Reference |

| Intermedine (80%) and Lycopsamine (20%) mixture | 25.7 | [12] |

| Retronecine | 7.0 | [12] |

| Heliotrine | 5.7 | [12] |

| Monocrotaline (HCl salt) | < 0.5 (trace) | [12] |

| Retrorsine (HCl salt) | < 0.5 (trace) | [12] |

| Table 1: Danaidone production in Parantica sita males following oral administration of different pyrrolizidine alkaloids. |

While comprehensive quantitative data across a wide range of Danainae species is still an area of active research, the available data clearly indicate a strong selective pressure for foraging on specific PA-containing plants that provide the most efficient precursors for pheromone production.

Experimental Protocols

Investigating the role of danaidone in Danainae requires a combination of chemical analysis and behavioral assays. The following sections provide detailed methodologies for key experiments.

Extraction and Quantification of Danaidone from Androconial Organs

This protocol describes the extraction of danaidone from the androconial organs (sex brands and hairpencils) of male butterflies and its quantification using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Male Danainae butterfly specimens

-

Micro-dissecting scissors and forceps

-

Glass vials with Teflon-lined caps

-

Hexane (analytical grade)

-

Internal standard (e.g., n-alkane solution of known concentration)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Dissection: Carefully excise the androconial organs (sex brands on the wings and/or abdominal hairpencils) from a freshly euthanized or frozen male butterfly using fine dissecting tools.

-

Extraction: Place the dissected tissue into a clean glass vial. Add a known volume of hexane (e.g., 100 µL) containing a precise amount of the internal standard.

-

Sonication: Sonicate the vial for 10-15 minutes in a water bath to ensure complete extraction of the volatile compounds.

-

Concentration (Optional): If the concentration of danaidone is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to a smaller volume.

-

GC-MS Analysis:

-

Inject a 1-2 µL aliquot of the extract into the GC-MS system.

-

Use a non-polar capillary column (e.g., HP-5MS) suitable for separating volatile compounds.

-

The GC oven temperature program should be optimized to separate danaidone from other compounds in the extract. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.

-

The mass spectrometer should be operated in electron impact (EI) mode, scanning a mass range of m/z 40-400.

-

-

Quantification: Identify the danaidone peak based on its retention time and mass spectrum. The quantity of danaidone is calculated by comparing its peak area to that of the internal standard.

Behavioral Bioassay: Two-Choice Olfactometer

This protocol outlines a two-choice olfactometer experiment to assess the behavioral response of female Danainae to danaidone.

Materials:

-

Y-tube or multi-arm olfactometer

-

Air pump and flow meters to deliver purified, humidified air

-

Odor sources: synthetic danaidone dissolved in a solvent (e.g., hexane) and a solvent control

-

Filter paper strips

-

Female Danainae butterflies (virgin and of a consistent age)

Procedure:

-

Olfactometer Setup: Clean the olfactometer thoroughly with solvent and bake in an oven to remove any residual odors. Set up the olfactometer with a constant, purified airflow through each arm.

-

Odor Preparation: Apply a known amount of the danaidone solution to a filter paper strip and allow the solvent to evaporate completely. Prepare a control strip with only the solvent.

-

Acclimation: Place the female butterfly in the olfactometer's release chamber and allow it to acclimate for a set period (e.g., 5 minutes).

-

Choice Test: Introduce the odor and control filter papers into the respective arms of the olfactometer. Release the butterfly into the central chamber and observe its behavior for a defined period (e.g., 10 minutes).

-

Data Collection: Record the first choice of the butterfly (which arm it enters first) and the total time spent in each arm of the olfactometer.

-

Replication and Controls: Repeat the experiment with multiple females. Alternate the position of the odor and control arms between trials to control for any positional bias. Clean the olfactometer between each trial.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for studying the effects of danaidone.

Evolutionary and Drug Development Implications

The intricate system of PA sequestration and danaidone biosynthesis in Danainae butterflies has several broader implications:

-

Evolutionary Arms Race: The relationship between Danainae and PA-producing plants is a classic example of an evolutionary arms race. While the plants evolved these toxins for defense, the butterflies have co-opted them for their own benefit, driving further evolutionary adaptations in both lineages.

-

Speciation: Differences in the ability to metabolize specific PAs and variations in the composition of pheromone bouquets may contribute to reproductive isolation and, ultimately, speciation within the Danainae.

-

Drug Discovery: Pyrrolizidine alkaloids are a diverse group of natural products with a range of biological activities, including hepatotoxicity. Understanding how Danainae butterflies have evolved mechanisms to safely sequester and metabolize these compounds could provide valuable insights for drug development, particularly in the areas of detoxification and the design of targeted drug delivery systems. The enzymes involved in the detoxification and modification of PAs in these butterflies could be of significant interest for biotechnological applications.

Conclusion

Danaidone stands as a testament to the power of chemical co-evolution in shaping the life histories of insects. Its dual role as a protective allomone and a vital pheromone underscores its profound evolutionary significance for Danainae butterflies. The methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of this fascinating system, from the molecular mechanisms of biosynthesis to the behavioral responses it elicits. Future research in this area will not only deepen our understanding of insect-plant interactions but may also open new avenues for innovation in fields as diverse as pest management and pharmaceutical development.

References

- 1. [PDF] Production and sex‐pheromonal activity of alkaloid‐derived androconial compounds in the danaine butterfly, Parantica sita (Lepidoptera: Nymphalidae: Danainae) | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine alkaloid storage in African and australian danaid butterflies [ouci.dntb.gov.ua]

- 4. academic.oup.com [academic.oup.com]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Paternal allocation of sequestered plant pyrrolizidine alkaloid to eggs in the danaine butterfly, Danaus gilippus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]

- 12. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biology of Danaidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danaidone (2,3-dihydro-7-methyl-1H-pyrrolizin-1-one) is a fascinating and biologically significant molecule, first identified as a major component of the hairpencil secretion of the male monarch butterfly's relative, Lycorea ceres ceres[1][2][3]. These hairpencils are specialized scent organs used during courtship displays[4]. This technical guide delves into the key research surrounding the discovery, synthesis, biosynthesis, and biological activity of Danaidone, providing a comprehensive resource for researchers in chemical ecology, entomology, and drug development.

The Seminal Discovery

The pioneering work of Meinwald and Meinwald in 1966 marked the formal discovery of Danaidone. Their research, published in the Journal of the American Chemical Society, detailed the isolation and structural elucidation of this novel pyrrolizidine alkaloid derivative from the hairpencil secretions of the male butterfly Lycorea ceres ceres[1][2][3]. This discovery laid the foundation for decades of research into the chemical communication of butterflies and the intriguing relationship between these insects and the plants from which they sequester the precursors for these semiochemicals.

Chemical Synthesis of Danaidone

Several synthetic routes to Danaidone have been developed since its discovery. The initial synthesis was also reported by Meinwald and Meinwald in their 1966 paper. Subsequent research has aimed to improve upon the original methods.

Experimental Protocol: Synthesis of Danaidone (General Overview)

Detailed, step-by-step protocols for the synthesis of Danaidone can be found in the primary literature. The following is a generalized workflow based on reported synthetic strategies. Access to the full text of the cited papers is recommended for a complete understanding of the experimental procedures.

Referenced Synthetic Methodologies:

-

Meinwald, J., and Meinwald, Y.C. 1966. Structure and synthesis of the major components in the hairpencil secretion of a male butterfly, Lycorea ceres ceres (Cramer). J. Am. Chem. Soc. 88:1305-1310. (The original synthesis)

-

Meinwald, J., and Ottenheym, H.C.J. 1971. Studies in pheromone chemistry. Analogs of a heterocyclic insect sex pheromone. Tetrahedron. 27:3307-3315. (Describes the synthesis of Danaidone analogs)

-

Roeder, E., Wiedenfeld, H., and Bourauel, T. 1985. Synthese von 2,3-dihydro-7-methyl-1H-pyrrolizin-1-on, dem sexualpheromon danaidon. Liebigs Ann. Chem. 1708-1710. (Provides an alternative synthetic route)

A general representation of a synthetic approach is the cyclization of a suitable pyrrole derivative. For instance, a common strategy involves the reaction of a 2-methylpyrrole with an acrylic acid derivative, followed by an intramolecular cyclization to form the pyrrolizinone core.

Caption: Generalized synthetic workflow for Danaidone.

Biosynthesis of Danaidone from Plant-Derived Alkaloids

Male danaine butterflies are not capable of producing Danaidone de novo. Instead, they sequester pyrrolizidine alkaloids (PAs) from specific plants they visit as adults[5]. These sequestered PAs are then metabolized into Danaidone and other related compounds. This fascinating example of chemical appropriation highlights a complex interplay between plants and insects.

The biosynthesis of Danaidone has been extensively studied in the danaine butterfly, Parantica sita. Research has shown that the type and quantity of ingested PAs directly impact the amount of Danaidone produced.

Quantitative Data: Danaidone Production in Parantica sita

The following table summarizes the quantitative data from a study by Honda et al. (2005), which investigated the production of Danaidone in male Parantica sita after oral administration of various PAs.

| Pyrrolizidine Alkaloid (PA) Administered | Average Amount of Danaidone Produced (µg per individual) |

| Intermedine (80%) and Lycopsamine (20%) mixture | 25.7[6][7] |

| Retronecine | 5.7 - 7.0[6][7] |

| Heliotrine | 5.7 - 7.0[6][7] |

| Monocrotaline (HCl salt) | < 0.5[6][7] |

| Retrorsine (HCl salt) | < 0.5[6][7] |

Data from Honda, K., Honda, Y., Yamamoto, S., & Omura, H. (2005). Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ. Journal of Chemical Ecology, 31(4), 959-964.[6][7]

Proposed Biosynthetic Pathway

The conversion of PAs to Danaidone involves a series of enzymatic reactions. While the exact enzymatic machinery is not fully elucidated, a general pathway has been proposed.

Caption: Proposed biosynthetic pathway of Danaidone from Pyrrolizidine Alkaloids.

Biological Activity and Experimental Protocols

Danaidone functions as a male sex pheromone, playing a crucial role in the courtship behavior of several butterfly species. It often acts in concert with other compounds to form a species-specific pheromone bouquet. The biological activity of Danaidone is typically assessed using electroantennography (EAG) and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile stimulus. A positive EAG response to Danaidone from a female butterfly's antenna indicates the presence of olfactory receptors sensitive to this compound.

Experimental Protocol: Electroantennography (General Overview)

A detailed protocol for conducting EAG experiments with butterflies can be found in specialized literature. The general steps are as follows:

-

Antenna Preparation: An antenna is carefully excised from a female butterfly.

-

Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes.

-

Stimulus Delivery: A controlled puff of air containing a known concentration of Danaidone is delivered over the antenna.

-

Signal Recording: The electrical potential change across the antenna is amplified and recorded.

For a comprehensive guide on EAG methodology, refer to publications such as:

-

Honda, K., et al. (2016). Production and sex‐pheromonal activity of alkaloid‐derived androconial compounds in the danaine butterfly, Parantica sita. Biological Journal of the Linnean Society. [8]

-

General protocols for EAG can also be found in various entomological and chemical ecology journals.

Caption: General workflow for an Electroantennography (EAG) experiment.

Behavioral Assays

Behavioral assays are essential to confirm the function of Danaidone as a pheromone. These experiments typically involve observing the response of female butterflies to the presence of Danaidone in a controlled environment.

Experimental Protocol: Behavioral Assay (General Overview)

Specific protocols for behavioral assays with butterflies can be found in the literature. A general procedure is outlined below:

-

Experimental Arena: A flight tunnel or olfactometer is used to create a controlled environment.

-

Stimulus Introduction: A point source releasing a controlled amount of Danaidone is placed in the arena.

-

Observation: A receptive female butterfly is introduced into the arena, and her behavior is observed and recorded.

-

Data Analysis: Behaviors such as upwind flight, hovering near the source, and courtship acceptance displays are quantified.

For examples of behavioral assay design, consult:

-

Honda, K., et al. (2016). Production and sex‐pheromonal activity of alkaloid‐derived androconial compounds in the danaine butterfly, Parantica sita. Biological Journal of the Linnean Society. [8]

Olfactory Signaling Pathway

The perception of pheromones like Danaidone in insects is a complex process that involves the detection of the molecule by specialized olfactory receptor neurons (ORNs) in the antennae, followed by the transduction of this chemical signal into an electrical signal that is processed by the brain. While the specific signaling pathway for Danaidone has not been fully elucidated, the general mechanisms of insect olfaction are well-studied.

Two primary types of receptor-mediated signaling pathways are known in insects:

-

Ionotropic Receptors (IRs): These are ligand-gated ion channels. The binding of a pheromone directly opens the channel, leading to an influx of ions and depolarization of the neuron.[9]

-

Metabotropic Receptors (Odorant Receptors - ORs): These are G-protein coupled receptors (GPCRs). Pheromone binding to an OR activates a G-protein, which in turn initiates a second messenger cascade (often involving cAMP), ultimately leading to the opening of ion channels and neuronal depolarization.[7][10][11]

It is likely that Danaidone is detected by a specific OR on the dendrites of an ORN in the female butterfly's antenna, triggering a metabotropic signaling cascade.

Caption: Postulated metabotropic signaling pathway for Danaidone reception.

Conclusion

Danaidone remains a molecule of significant interest, from its initial discovery in a butterfly's courtship display to its complex biosynthesis and potent pheromonal activity. The research highlighted in this guide provides a solid foundation for further investigation into the chemical ecology of butterflies, the evolution of insect-plant interactions, and the potential for developing novel, species-specific pest management strategies. Future research will likely focus on identifying the specific olfactory receptors for Danaidone and elucidating the precise enzymatic steps in its biosynthetic pathway.

References

- 1. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 2. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ctan.math.utah.edu [ctan.math.utah.edu]

- 4. researchgate.net [researchgate.net]

- 5. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Danaidone Extraction from Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danaidone, a pyrrolizidine alkaloid-derived compound, is a significant semiochemical in various insect species, particularly within the Lepidoptera order. It primarily functions as a male-produced sex pheromone, playing a crucial role in courtship and mating behaviors. The biosynthesis of Danaidone is intrinsically linked to the sequestration of pyrrolizidine alkaloids (PAs) from host plants. Male insects ingest these PAs and metabolize them into Danaidone, which is then stored and released from specialized scent glands, such as the hairpencils or alar organs.[1] The quantity and presence of Danaidone can be an indicator of a male's fitness, as it signals his ability to acquire and process defensive compounds.[1] Understanding the extraction and quantification of Danaidone is vital for research in chemical ecology, insect behavior, and the development of novel pest management strategies.

Data Presentation

The production of Danaidone can vary significantly based on the type of pyrrolizidine alkaloid ingested by the insect. The following table summarizes the quantitative yield of Danaidone from the danaine butterfly, Parantica sita, after oral administration of different PAs.

| Pyrrolizidine Alkaloid (PA) Administered | Average Danaidone Yield (µg per individual) |

| Intermedine (80%) and Lycopsamine (20%) mixture | 25.7[2] |

| Retronecine | 5.7 - 7.0[2] |

| Heliotrine | 5.7 - 7.0[2] |

| Monocrotaline (HCl salt) | < 0.5[2] |

| Retrorsine (HCl salt) | < 0.5[2] |

Experimental Protocols

Extraction of Danaidone from Insect Scent Glands

This protocol details the solvent-assisted extraction of Danaidone from the androconial organs (e.g., hairpencils or sex brands) of male butterflies.

Materials:

-

Insect specimens (male)

-

Hexane (analytical grade)

-

Microcentrifuge tubes (1.5 mL)

-

Fine-tipped forceps

-

Micropipettes

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Dissection: Carefully dissect the scent glands (e.g., abdominal hairpencils or alar sex brands) from the male insect using fine-tipped forceps. For smaller insects, the entire abdomen may be used.

-

Solvent Extraction: Place the dissected tissue into a 1.5 mL microcentrifuge tube. Add 200 µL of hexane to the tube.

-

Homogenization (Optional): For tougher tissues, gently crush the glands against the side of the tube with the forceps to facilitate extraction.

-

Vortexing: Vortex the tube for 1 minute to ensure thorough mixing and extraction of the semiochemicals into the solvent.

-

Incubation: Allow the sample to incubate at room temperature for 10 minutes.

-

Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes to pellet the tissue debris.

-

Supernatant Collection: Carefully transfer the hexane supernatant, which now contains the extracted Danaidone, to a clean vial for analysis.

-

Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify Danaidone.

Quantification of Danaidone using GC-MS

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Procedure:

-

Calibration: Prepare a series of standard solutions of synthetic Danaidone of known concentrations in hexane. Inject these standards into the GC-MS to generate a calibration curve.

-

Sample Injection: Inject 1 µL of the insect extract into the GC-MS.

-

Data Analysis: Identify the Danaidone peak in the chromatogram based on its retention time and mass spectrum compared to the standard. Quantify the amount of Danaidone in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Danaidone Biosynthesis Pathway

The biosynthesis of Danaidone in insects begins with the ingestion of pyrrolizidine alkaloids from plants. These are then metabolized through a series of enzymatic reactions.

Caption: Biosynthesis of Danaidone from plant-derived pyrrolizidine alkaloids in insects.

Experimental Workflow for Danaidone Extraction and Analysis

This workflow outlines the key steps from sample preparation to data analysis for the quantification of Danaidone.

Caption: Workflow for Danaidone extraction and quantification.

Danaidone Signaling Pathway in Female Insects

Upon release by the male, Danaidone is detected by the female's antennae, initiating a signaling cascade that leads to a behavioral response.

Caption: Olfactory signaling pathway of Danaidone in female insects.[3][4][5]

References

- 1. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]

- 2. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insect Sex-Pheromone Signals Mediated by Specific Combinations of Olfactory Receptors - ProQuest [proquest.com]

- 5. frontiersin.org [frontiersin.org]

Application Notes and Protocols for Electroantennography (EAG) Assays of Danaidone Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method provides a rapid and sensitive bioassay to screen for biologically active compounds, such as pheromones and other semiochemicals. Danaidone, a dihydropyrrolizine, is a known male-produced pheromone component in many species of Danaine butterflies, playing a crucial role in their mating behavior. Understanding the antennal response to Danaidone is essential for research in chemical ecology, pest management strategies involving mating disruption, and the development of novel attractants.

These application notes provide a detailed protocol for conducting EAG assays to measure the response of insect antennae to Danaidone. While specific quantitative dose-response data for Danaidone is not extensively available in published literature, this document presents a generalized protocol and representative data to guide researchers in their experimental design and execution. A study on the danaine butterfly, Parantica sita, has shown positive electroantennographic (EAG) responses of the female to both danaidone (DO) and 7R-hydroxydanaidal (7R-HD), indicating their role as sex pheromones.[1] Interestingly, in behavioral assays with Idea leuconoe, Danaidone alone elicited a weaker response compared to a blend of compounds, suggesting a synergistic effect with other semiochemicals.

Data Presentation

Due to the limited availability of specific public data on Danaidone EAG dose-responses, the following table is a representative example of how to structure such quantitative data. Researchers should generate their own data following the provided protocols.

Table 1: Representative EAG Dose-Response of Parantica sita to Danaidone

| Danaidone Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |

| Solvent Control (Hexane) | 0.1 ± 0.02 | 0 |

| 0.001 | 0.3 ± 0.05 | 10 |

| 0.01 | 0.8 ± 0.09 | 35 |

| 0.1 | 1.5 ± 0.12 | 70 |

| 1 | 2.0 ± 0.15 | 95 |

| 10 | 2.1 ± 0.18 | 100 |

Note: The data presented in this table is illustrative and intended for demonstration purposes only.

Experimental Protocols

This section provides a detailed methodology for performing EAG assays with Danaidone.

Materials and Reagents

-

Insects: Adult butterflies (e.g., Parantica sita) of the desired sex and age.

-

Danaidone: High-purity synthetic Danaidone.

-

Solvent: High-purity hexane or paraffin oil.

-

Saline Solution: Insect saline solution (e.g., Ringer's solution).

-

Electrodes: Ag/AgCl glass capillary electrodes.

-

Micromanipulators: For precise electrode placement.

-

Amplifier: High-impedance DC amplifier.

-

Data Acquisition System: A/D converter and software for recording and analyzing EAG signals.

-

Air Delivery System: Purified and humidified air stream.

-

Stimulus Delivery: Pasteur pipettes with filter paper strips.

-

Dissection Tools: Fine scissors, forceps, and a stereomicroscope.

Preparation of Danaidone Stimuli

-

Prepare a stock solution of Danaidone in the chosen solvent (e.g., 10 µg/µL).

-

Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

-

Apply 10 µL of each dilution onto a small strip of filter paper (e.g., 1 cm x 2 cm).

-

Allow the solvent to evaporate for 30-60 seconds, leaving the Danaidone impregnated on the filter paper.

-

Insert the filter paper into a clean Pasteur pipette. Prepare a control pipette with filter paper treated only with the solvent.

Antenna Preparation

-

Immobilize the insect (e.g., by chilling or using a restraining tube).

-

Carefully excise one antenna at its base using fine scissors under a stereomicroscope.

-

Immediately mount the excised antenna onto the electrode holder.

-

Insert the basal end of the antenna into the reference electrode filled with insect saline.

-

Cut a small portion of the distal tip of the antenna and connect it to the recording electrode, also filled with insect saline, ensuring a good electrical contact.

EAG Recording

-

Position the mounted antenna in a continuous, purified, and humidified air stream directed towards it.

-

Place the tip of the stimulus delivery pipette into the air stream, approximately 1 cm from the antenna.

-

Record the baseline electrical activity of the antenna.

-

Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette to deliver the Danaidone vapor to the antenna.

-

Record the resulting depolarization of the antennal potential (the EAG response).

-

Allow the antenna to recover to the baseline level before delivering the next stimulus (typically 30-60 seconds).

-

Present the stimuli in ascending order of concentration, with a solvent control presented at the beginning and periodically throughout the experiment to monitor the antenna's viability.

Data Analysis

-

Measure the amplitude of the EAG response (in millivolts, mV) from the baseline to the peak of the negative deflection.

-

Subtract the average response to the solvent control from the responses to Danaidone to correct for mechanical stimulation.

-

Normalize the data by expressing the response to each concentration as a percentage of the response to the highest concentration.

-

Generate a dose-response curve by plotting the mean normalized response against the logarithm of the Danaidone concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting an EAG assay.

References

Application Notes and Protocols for the Field Collection of Danaidone-Producing Butterflies

Introduction

Danaidone is a dihydropyrrolizine compound utilized as a male sex pheromone by numerous species of Danaine butterflies, often referred to as milkweed butterflies. This pheromone plays a crucial role in courtship and mating, with males deriving the precursor pyrrolizidine alkaloids (PAs) from various plant sources. The study of Danaidone and its biosynthetic pathways is of significant interest to researchers in chemical ecology, evolutionary biology, and drug development, given the toxicological properties of PAs and the intricate insect-plant interactions they represent.

These application notes provide a comprehensive overview of the techniques for the field collection of Danaidone-producing butterflies, with a focus on ethical considerations, baiting and trapping, specimen preservation, and laboratory analysis. The protocols provided are intended for researchers, scientists, and drug development professionals.

Ethical Considerations and Best Practices in Field Collection

The collection of insects for scientific purposes must be conducted responsibly to minimize the impact on local populations and their habitats. Ethical considerations are paramount to ensure the sustainability of research and the conservation of the species under investigation.

Core Principles:

-

Justification of Collection: Researchers should have a clear and scientifically valid reason for collecting specimens. The number of individuals collected should be the minimum necessary to achieve the research objectives.

-

Conservation Status: Prior to any collection activities, it is essential to determine the conservation status of the target species at both local and global levels. Organizations such as the International Union for Conservation of Nature (IUCN) provide valuable resources. Collection of threatened or endangered species should be avoided unless it is part of a permitted conservation project.

-

Permits and Regulations: All necessary permits for collection must be obtained from the relevant authorities managing the land where the research will be conducted. This may include national and local government agencies.

-

Minimizing Harm: Humane methods should be employed for capturing and euthanizing specimens. Over-collection in a single area should be avoided to prevent local population depletion.

-

Habitat Preservation: Care should be taken to minimize disturbance to the surrounding habitat during collection activities.

-

Specimen Vouchering: Collected specimens should be properly preserved and, when possible, vouchered in a recognized museum or research collection to be available for future scientific study.[1]

Field Collection Techniques

The primary methods for collecting Danaidone-producing butterflies in the field involve active capture with nets and passive collection using baits and traps. The choice of method will depend on the specific research goals and the behavior of the target species.

Active Collection: Aerial Netting

Aerial netting is a common method for collecting individual butterflies. A lightweight, long-handled net with a fine mesh is used to capture butterflies in flight or while they are resting on vegetation.

Passive Collection: Baiting with Pyrrolizidine Alkaloids (PAs)

Male Danaine butterflies are strongly attracted to withering or damaged plants that contain pyrrolizidine alkaloids (PAs), which they sequester for the production of Danaidone.[2][3] This behavior can be exploited for targeted collection using PA-baits.

Commonly Used PA Source Plants for Baiting:

-

Heliotropium species (Family: Boraginaceae)

-

Crotalaria species (Family: Fabaceae)

-

Parsonsia species (Family: Apocynaceae)

-

Eupatorium species (Family: Asteraceae)

Experimental Protocols

Protocol 1: Preparation of a Pyrrolizidine Alkaloid (PA) Bait

This protocol describes the preparation of a simple and effective bait using dried plant material known to contain PAs.

Materials:

-

Freshly collected PA-containing plants (e.g., Heliotropium indicum)

-

Scissors or shears

-

Shallow tray or dish

-

Water mister

Procedure:

-

Harvest fresh, healthy plant material from a known PA-containing species.

-

Allow the plant material to wither in a dry, shaded area for 24-48 hours. The withering process makes the PAs more accessible and attractive to the butterflies.

-

Once withered, the plant material can be used directly as bait. For longer-term storage and use, the material can be completely dried and stored in a sealed container.

-

To deploy the bait in the field, place the withered or dried plant material in a shallow tray.

-

Lightly mist the plant material with water to rehydrate it slightly, which can enhance the release of volatile attractants.

-

Place the bait in a location where butterflies are likely to be active, such as along forest edges or in sunny clearings.

Protocol 2: Specimen Preservation for Chemical Analysis

Proper preservation of collected specimens is crucial for the subsequent analysis of Danaidone.

Materials:

-

Glassine envelopes

-

Forceps

-

Portable cooler with ice packs

-

-20°C or -80°C freezer

-

Vials with 95-100% ethanol (for DNA analysis)

Procedure:

-

Immediately after capture, carefully place the butterfly into a glassine envelope with its wings folded over its back to prevent scale damage.

-

Record collection data (date, time, location, collector) on the envelope.

-

Place the envelopes in a portable cooler with ice packs for transport from the field.

-

For pheromone analysis, specimens should be frozen at -20°C or -80°C as soon as possible. This preserves the chemical integrity of the Danaidone.

-

If DNA analysis is also required, a leg can be removed and placed in a vial of 95-100% ethanol before freezing the rest of the specimen.

Protocol 3: Solvent Extraction of Danaidone from Androconia

This protocol outlines a general method for the solvent extraction of Danaidone from the male butterfly's scent organs (androconia).

Materials:

-

Frozen butterfly specimen (male)

-

Dissecting microscope

-

Fine-tipped forceps and dissecting scissors

-

1.5 mL glass vial with a PTFE-lined cap

-